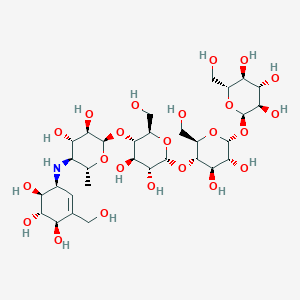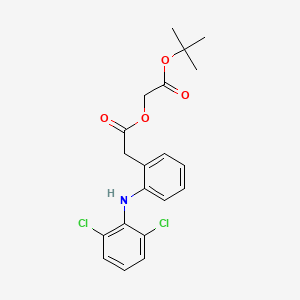
Brivaracetam (alfaR, 4S)-Isómero
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brivaracetam (alfaR, 4S)-Isomer is a racetam derivative of levetiracetam, primarily used as an anticonvulsant for the treatment of partial-onset seizures. It was developed to bind selectively and with high affinity to synaptic vesicle protein 2A (SV2A), a target molecule involved in the modulation of neurotransmitter release .
Aplicaciones Científicas De Investigación
Brivaracetam has a broad range of applications in scientific research:
Chemistry: Used as a model compound for studying racetam derivatives and their interactions with SV2A.
Biology: Investigated for its role in modulating neurotransmitter release and its potential neuroprotective effects.
Medicine: Primarily used as an anticonvulsant for treating partial-onset seizures.
Mecanismo De Acción
Target of Action
The primary target of Brivaracetam (alfaR, 4S)-Isomer is the synaptic vesicle glycoprotein 2A (SV2A) in the brain . This protein plays a crucial role in the regulation of synaptic vesicle exocytosis .
Mode of Action
Brivaracetam (alfaR, 4S)-Isomer binds to SV2A with high affinity . This binding is believed to modulate synaptic GABA release, which is an inhibitory neurotransmitter in the central nervous system . Additionally, Brivaracetam (alfaR, 4S)-Isomer is also known to inhibit sodium channels, which may contribute to its antiepileptogenic action .
Biochemical Pathways
It is believed that the drug’s interaction with sv2a and inhibition of sodium channels play a significant role in its antiepileptic effects .
Pharmacokinetics
Brivaracetam (alfaR, 4S)-Isomer has a favorable pharmacokinetic profile . It is rapidly absorbed and distributed in the brain, and it has few clinically relevant drug-drug interactions . The drug is metabolized primarily through hydrolysis by amidase and CYP2C19-mediated hydroxylation . More than 95% of the drug is excreted by the kidneys .
Result of Action
The binding of Brivaracetam (alfaR, 4S)-Isomer to SV2A and its inhibition of sodium channels result in a decrease in neuronal hyperexcitability . This leads to a reduction in the frequency of seizures in patients with epilepsy .
Action Environment
The action of Brivaracetam (alfaR, 4S)-Isomer can be influenced by various environmental factors. For instance, the drug’s stability can be affected under basic degradation conditions . Additionally, the drug’s efficacy and safety profile can vary among specific patient populations, such as the elderly, children, patients with cognitive impairment, and patients with psychiatric comorbid conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Brivaracetam (alfaR, 4S)-Isomer interacts with the synaptic vesicle protein 2A (SV2A), a protein present on synaptic and endocrine vesicles in mammals . It binds to SV2A with 15- to 30-fold higher affinity and greater selectivity than levetiracetam .
Cellular Effects
The interaction of Brivaracetam (alfaR, 4S)-Isomer with SV2A influences cell function. SV2A is the most widely distributed isoform throughout the brain and plays a crucial role in neuromodulation and neurotransmission .
Molecular Mechanism
Brivaracetam (alfaR, 4S)-Isomer exerts its effects at the molecular level through binding interactions with SV2A. This binding potentially leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Brivaracetam (alfaR, 4S)-Isomer shows consistent recoveries and is found to be less stable under basic degradation conditions . The stability of the drug molecule has been characterized using various methods .
Dosage Effects in Animal Models
Brivaracetam (alfaR, 4S)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy .
Metabolic Pathways
Its interaction with SV2A suggests it may influence metabolic flux or metabolite levels .
Subcellular Localization
Given its interaction with SV2A, it is likely to be found in synaptic and endocrine vesicles .
The information provided here is based on the latest research available as of 2024 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Brivaracetam involves several key steps, including enantioselective photochemical Giese addition, promoted by visible light and a chiral bifunctional photocatalyst. This method allows for the efficient production of the desired enantiomer with high diastereoisomeric and enantiomeric ratios . Another approach involves the preparation of ®-4-propylpyrrolidin-2-one, followed by chiral HPLC separation .
Industrial Production Methods
Industrial production of Brivaracetam typically involves continuous flow conditions to improve efficiency and scalability. The process includes alkylation and amidation steps to yield the active pharmaceutical ingredient (API) with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Brivaracetam undergoes various chemical reactions, including:
Oxidation: The propyl side chain can be oxidized by cytochrome P450 enzymes.
Hydrolysis: The acetamide moiety can be hydrolyzed to form a carboxylic acid metabolite.
Common Reagents and Conditions
Oxidation: Catalyzed by CYP2C8, CYP3A4, CYP2C19, and CYP2B6 enzymes.
Hydrolysis: Typically occurs under basic conditions, leading to the formation of brivaracetam acid.
Major Products Formed
Oxidation: Produces oxidized metabolites of the propyl side chain.
Hydrolysis: Results in the formation of 2-(4-methyl-2-oxo-1-pyrrolidinyl) butyric acid.
Comparación Con Compuestos Similares
Similar Compounds
Levetiracetam: A closely related racetam derivative with similar anticonvulsant properties but lower affinity for SV2A.
Piracetam: Another racetam derivative, primarily used as a nootropic rather than an anticonvulsant.
Uniqueness
Brivaracetam is unique due to its high selectivity and affinity for SV2A, which results in more effective modulation of neurotransmitter release compared to other racetam derivatives. Its rapid brain penetration and minimal drug-drug interactions further enhance its clinical utility .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4S)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (CH3COOC2H5)", "Sodium chloride (NaCl)", "Water (H2O)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Sodium borohydride (NaBH4)", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethanol (C2H5OH)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Amino-3-methylbutanamide using NaOH and CH3OH", "Step 2: Conversion of (S)-2-Amino-3-methylbutanamide to (S)-2-Amino-3-methylbutanenitrile using HCl and NaHCO3", "Step 3: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutanenitrile hydrochloride using CuI and NaBH4", "Step 4: Conversion of (S)-2-Amino-3-methylbutanenitrile hydrochloride to (S)-2-Amino-3-methylbutanenitrile using NaOH and Na2SO4", "Step 5: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutan-1-ol using CH3OH and CH3COOH", "Step 6: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-al using NaOH and H2O2", "Step 7: Conversion of (S)-2-Amino-3-methylbutan-1-al to (S)-2-Amino-3-methylbutan-1-ol using NaOH and NaCl", "Step 8: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-yl acetate using CH3COOH and NaOH", "Step 9: Conversion of (S)-2-Amino-3-methylbutan-1-yl acetate to Brivaracetam (alfaR, 4S)-Isomer using NaOH and HCl" ] } | |
Número CAS |
357336-99-3 |
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1 |
Clave InChI |
MSYKRHVOOPPJKU-DTWKUNHWSA-N |
SMILES isomérico |
CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N |
SMILES canónico |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
